1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Aryne Route to Naphthalenes
The study by Schlosser and Castagnetti (2001) illustrates the utility of 1-bromo-3-(trifluoromethoxy)benzene in generating aryne intermediates for the synthesis of naphthalene derivatives. By treating this compound with lithium diisopropylamide (LDA) at low temperatures, aryne intermediates are formed, which can undergo further reactions to produce naphthalenes. These intermediates can be trapped or isomerized to afford various phenyllithium intermediates, highlighting the compound's role in synthesizing complex aromatic structures (Schlosser & Castagnetti, 2001).
Nucleophilic Trifluoromethoxylation
Marrec et al. (2010) provide an example of nucleophilic trifluoromethoxylation involving the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene. This process generates a trifluoromethoxide anion capable of substituting activated bromides, thus forming aliphatic trifluoromethyl ethers. This represents a method for the introduction of the trifluoromethoxy group into organic molecules, showcasing the compound's utility in functional group transformations (Marrec et al., 2010).
Organometallic Synthesis
A study by Porwisiak and Schlosser (1996) highlights the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis. The preparation involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, leading to the formation of synthetically useful organometallic intermediates. This underscores the compound's significance in the preparation of organometallic compounds, further emphasizing its role in synthetic chemistry (Porwisiak & Schlosser, 1996).
Mechanism of Action
Target of Action
It’s known that this compound undergoes a diels-alder reaction with lithium diisopropylamide (lda) in thf and furan .
Mode of Action
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene interacts with its targets through a Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Biochemical Pathways
The compound affects the biochemical pathway involving the Diels-Alder reaction. The reaction yields the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Result of Action
The result of the compound’s action is the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are cyclic compounds that could have various applications, depending on their specific properties.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the Diels-Alder reaction .
Properties
IUPAC Name |
1-bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGZGJRSGFCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682113 |
Source
|
Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-64-1 |
Source
|
Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.